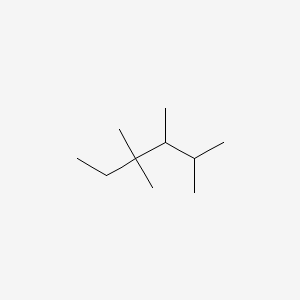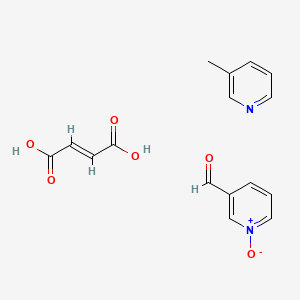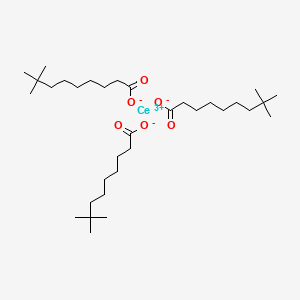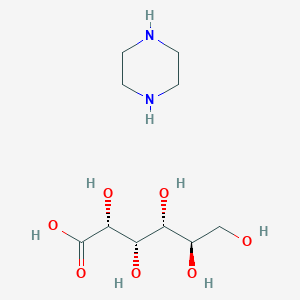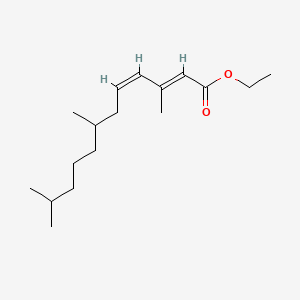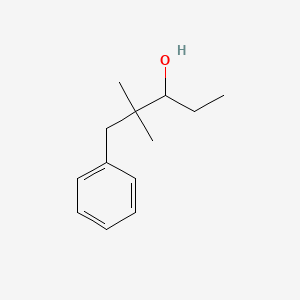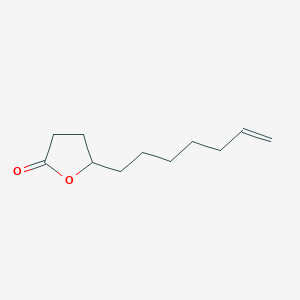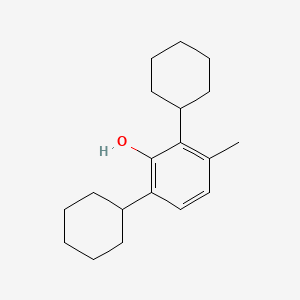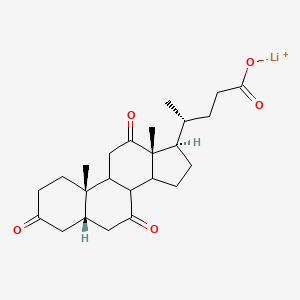
Lithium 3,7,12-trioxo-5beta-cholan-24-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3,7,12-trioxo-5beta-cholan-24-oate is a chemical compound derived from cholanic acid It is characterized by the presence of three oxo groups at positions 3, 7, and 12 on the cholanic acid skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3,7,12-trioxo-5beta-cholan-24-oate typically involves the oxidation of cholanic acid derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the desired positions on the cholanic acid skeleton.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 3,7,12-trioxo-5beta-cholan-24-oate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, basic medium.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or additional oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cholanic acid derivatives.
Aplicaciones Científicas De Investigación
Lithium 3,7,12-trioxo-5beta-cholan-24-oate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of liver diseases and as a component in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of lithium 3,7,12-trioxo-5beta-cholan-24-oate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,7,12-trioxo-5beta-cholanic acid: A closely related compound with similar structural features but without the lithium ion.
Lithium dehydrocholate: Another lithium salt of a cholanic acid derivative with different oxo group positions.
Uniqueness
Lithium 3,7,12-trioxo-5beta-cholan-24-oate is unique due to the specific positioning of the oxo groups and the presence of the lithium ion. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
94107-86-5 |
|---|---|
Fórmula molecular |
C24H33LiO5 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
lithium;(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H34O5.Li/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17?,18?,22?,23+,24-;/m1./s1 |
Clave InChI |
MDBRRPHXJSSWBY-COIYELSQSA-M |
SMILES isomérico |
[Li+].C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canónico |
[Li+].CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Números CAS relacionados |
81-23-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



